molecular formula C9H11NO4 B1673538 Forfenimex CAS No. 71522-58-2

Forfenimex

Cat. No. B1673538
CAS RN: 71522-58-2
M. Wt: 197.19 g/mol
InChI Key: JRBXPUUAYKCCLQ-QMMMGPOBSA-N
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Description

Forfenimex is a small molecule drug . It is an immunostimulant and has been studied for its potential use in treating neoplasms .


Synthesis Analysis

The practical asymmetric synthesis of Forfenimex has been developed from commercially available 2-hydroxy-dimethylterephthalate . The key steps of the synthesis involve a stereogenic-center-forming enantioselective organocatalytic Mannich reaction of protected arylcarbaldimine with a kojic acid derivative and oxidative transformation of the γ-pyrone fragment into the carboxylic group .


Molecular Structure Analysis

Forfenimex has a molecular formula of C9H11NO4 . It contains a total of 25 atoms; 11 Hydrogen atoms, 9 Carbon atoms, 1 Nitrogen atom, and 4 Oxygen atoms . It also contains total 25 bond(s); 14 non-H bond(s), 7 multiple bond(s), 3 rotatable bond(s), 1 double bond(s), 6 aromatic bond(s), 1 six-membered ring(s), 1 carboxylic acid(s) (aliphatic), 1 primary amine(s) (aliphatic), 2 hydroxyl group(s), 1 aromatic hydroxyl(s), and 1 .


Physical And Chemical Properties Analysis

Forfenimex has a molecular formula of C9H11NO4 . It contains a total of 25 atoms; 11 Hydrogen atoms, 9 Carbon atoms, 1 Nitrogen atom, and 4 Oxygen atoms . It also contains total 25 bond(s); 14 non-H bond(s), 7 multiple bond(s), 3 rotatable bond(s), 1 double bond(s), 6 aromatic bond(s), 1 six-membered ring(s), 1 carboxylic acid(s) (aliphatic), 1 primary amine(s) (aliphatic), 2 hydroxyl group(s), 1 aromatic hydroxyl(s), and 1 .

Scientific Research Applications

Total Synthesis of (S)-Forphenicinol via Asymmetric Organocatalysis

  • Scientific Field: Chemistry, specifically organic synthesis .
  • Summary of the Application: This research focuses on the practical asymmetric synthesis of (S)-forphenicinol, the active ingredient of Forfenimex .
  • Methods of Application or Experimental Procedures: The key steps of the synthesis involve a stereogenic-center-forming enantioselective organocatalytic Mannich reaction of protected arylcarbaldimine with a kojic acid derivative and oxidative transformation of the γ-pyrone fragment into the carboxylic group .
  • Results or Outcomes: The total yield of (S)-forphenicinol hydrochloride (99% ee) via the proposed nine-step synthetic scheme (17%) is significantly higher than those attained by known methods (4.6% and 0.8%) .

Total Synthesis of (S)-Forphenicinol via Asymmetric Organocatalysis

  • Scientific Field: Chemistry, specifically organic synthesis .
  • Summary of the Application: This research focuses on the practical asymmetric synthesis of (S)-forphenicinol, the active ingredient of Forfenimex .
  • Methods of Application or Experimental Procedures: The key steps of the synthesis involve a stereogenic-center-forming enantioselective organocatalytic Mannich reaction of protected arylcarbaldimine with a kojic acid derivative and oxidative transformation of the γ-pyrone fragment into the carboxylic group .
  • Results or Outcomes: The total yield of (S)-forphenicinol hydrochloride (99% ee) via the proposed nine-step synthetic scheme (17%) is significantly higher than those attained by known methods (4.6% and 0.8%) .

Forfenimex is an immunomodulator and anticancer drug, and its active ingredient, (S)-Forphenicinol, has been the subject of research in the field of organic chemistry . The practical asymmetric synthesis of (S)-Forphenicinol involves a stereogenic-center-forming enantioselective organocatalytic Mannich reaction of protected arylcarbaldimine with a kojic acid derivative and oxidative transformation of the γ-pyrone fragment into the carboxylic group .

properties

IUPAC Name

(2S)-2-amino-2-[3-hydroxy-4-(hydroxymethyl)phenyl]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO4/c10-8(9(13)14)5-1-2-6(4-11)7(12)3-5/h1-3,8,11-12H,4,10H2,(H,13,14)/t8-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JRBXPUUAYKCCLQ-QMMMGPOBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C(C(=O)O)N)O)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=C(C=C1[C@@H](C(=O)O)N)O)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10221764
Record name Forfenimex
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10221764
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

197.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Forfenimex

CAS RN

71522-58-2
Record name (αS)-α-Amino-3-hydroxy-4-(hydroxymethyl)benzeneacetic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=71522-58-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Forfenimex [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0071522582
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Forfenimex
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10221764
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name FORFENIMEX
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/EL461OY152
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
15
Citations
R Kovalevsky, A Kucherenko, SG Zlotin - New Journal of Chemistry, 2023 - pubs.rsc.org
Practical asymmetric synthesis of (S)-forphenicinol, the active ingredient of immunomodulator and anticancer drug Forfenimex®, from commercially available 2-hydroxy-…
Number of citations: 0 pubs.rsc.org
H Jamod, K Mehta, A Sakariya, S Shoukani… - ASSAY and Drug …, 2022 - liebertpub.com
Drug-resistant infections have become a serious threat to human health in the past two decades. Global Antimicrobial Surveillance (GLASS) in January 2018 reported widespread …
Number of citations: 2 www.liebertpub.com
E Estrada, E Uriarte, A Montero, M Teijeira… - Journal of medicinal …, 2000 - ACS Publications
A topological substructural approach to molecular design (TOSS-MODE) has been introduced for the selection and design of anticancer compounds. A quantitative model that …
Number of citations: 218 pubs.acs.org
H González-Díaz, D Viña, L Santana… - Bioorganic & medicinal …, 2006 - Elsevier
A Markov model based QSAR is introduced for the rational selection of anticancer compounds. The model discriminates 90.3% of 226 structurally heterogeneous anticancer/non-…
Number of citations: 39 www.sciencedirect.com
A TUTINO, MT KELLY - ic.gc.ca
La présente invention concerne des compositions pharmaceutiques et des formes posologiques monodoses de 4-amino-2-(2, 6-dioxopipéridine-3-yl) isoindoline-l, 3-dione, ou un …
Number of citations: 2 www.ic.gc.ca
LGLGGLL GGGGLGLSS - academia.edu
(57) Abstract: This invention relates to substituted pyrido (3, 2-d) pyrimidine derivatives, their pharmaceutically acceptable salts, N-oxides, solvates, pro-drugs and enantiomers, …
Number of citations: 0 www.academia.edu
D SPINOSYN, EZ ZUR, BVONPV ERKRANKUNGEN… - …, 2002 - researchgate.net
[0001] The present invention relates to the use of spinosyns and spinosyn compositions as pharmaceuticals for the prophylaxis (prevention) and treatment of protozoan infections and/or …
Number of citations: 0 www.researchgate.net
US O'CONNOR MATTHEW - sumobrain.org
Provided herein are compounds, compositions, and methods useful for inhibiting protein tyrosine phosphatase, eg, protein tyrosine phosphatase non-receptor type 2 (PTPN2) and/or …
Number of citations: 0 www.sumobrain.org
JB ZELDIS - ic.gc.ca
METHODS AND COMPOSITIONS USING 3-(4-AMINO-1-OXO-1, 3-DIHYDROISOINDOL-2-YL)-PIPERIDINE-2, 6-DIONE FOR TREATMENT AND MANAGEMENT OF MULTIPLE …
Number of citations: 2 www.ic.gc.ca
IPC Class, A USPC - 2013 - patentsencyclopedia.com
A nanochannel delivery device and method of manufacturing and use. The nanochannel delivery device comprises an inlet, an outlet, and a nanochannel. The nanochannel may be …
Number of citations: 0 www.patentsencyclopedia.com

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